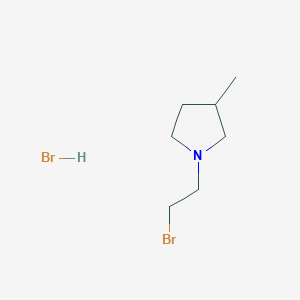

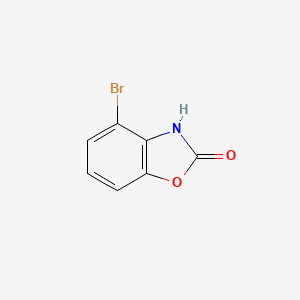

![molecular formula C11H12ClNO2S B1376614 1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one CAS No. 1423032-77-2](/img/structure/B1376614.png)

1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one

Descripción general

Descripción

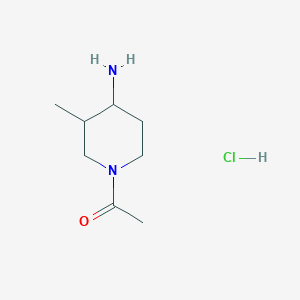

“1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one” is a chemical compound with the molecular formula C11H12ClNO2S. It has a molecular weight of 257.74 .

Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-c]pyridine ring, which is a bicyclic compound containing a thiophene and a pyridine ring fused together . The molecule also contains an acetyl group and a 2-chloroethan-1-one moiety.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available data. It’s known that it has a molecular weight of 257.74 , but other properties such as boiling point, density, and solubility are not specified.Aplicaciones Científicas De Investigación

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound has a structure that suggests potential activity in the realm of medicinal chemistry. Its core structure, resembling that of thienopyridines, could be explored for the synthesis of novel therapeutic agents. Thienopyridines are a class of compounds known for their antiplatelet activity, which is crucial in the management of cardiovascular diseases . Research could focus on the synthesis of derivatives and analogs to assess their biological activity and therapeutic potential.

Materials Science: Organic Semiconductor Precursors

The molecular structure of this compound indicates potential utility as a precursor for organic semiconductors. Thieno[3,2-c]pyridine derivatives have been studied for their electronic properties, which are valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . Further research could explore its incorporation into polymeric systems or small molecule semiconductors.

Environmental Science: Analytical Marker for Pollution Studies

Compounds with unique and identifiable structures, such as 1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one, can serve as analytical markers in environmental studies. They can be used to trace the source and impact of pharmaceutical pollution in water bodies, aiding in the development of strategies for environmental protection and remediation .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, this compound could be used to develop chromatography standards for the calibration of analytical instruments. Its unique structure would allow for the testing of separation efficiency and the establishment of detection methods in complex sample matrices .

Pharmacology: Metabolite Identification

The compound’s structure is reminiscent of metabolites derived from complex pharmaceuticals. Research in pharmacology could involve using this compound as a reference material for metabolite identification, helping to understand the metabolic pathways and potential interactions of new drugs .

Biochemistry: Enzyme Inhibition Studies

The thienopyridine moiety within the compound’s structure suggests potential for enzyme inhibition studies. It could be used to investigate its inhibitory effects on various enzymes, contributing to the understanding of enzyme mechanisms and the development of enzyme inhibitors .

Nanotechnology: Building Blocks for Nanodevices

Finally, in the field of nanotechnology, this compound could be investigated as a building block for the construction of nanodevices. Its molecular structure could contribute to the development of molecular electronics and the design of nano-scale sensors .

Safety And Hazards

Propiedades

IUPAC Name |

1-(5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2S/c1-7(14)13-3-2-10-8(6-13)4-11(16-10)9(15)5-12/h4H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOGBRLFUNTMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(S2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)

![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)